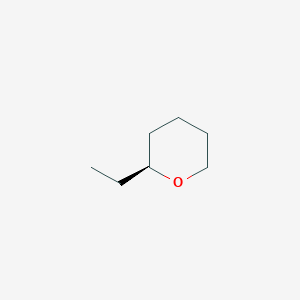
2H-Pyran, 2-ethyltetrahydro-, (S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Ethyltetrahydro-2H-pyran is an organic compound belonging to the class of tetrahydropyrans. This compound is characterized by a six-membered ring containing five carbon atoms and one oxygen atom, with an ethyl group attached to the second carbon atom. The (S)-configuration indicates that the compound is the enantiomer with a specific three-dimensional arrangement, which can have significant implications for its chemical behavior and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Ethyltetrahydro-2H-pyran typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the acid-catalyzed cyclization of 2-ethyl-1,5-hexanediol. This reaction is carried out in the presence of a strong acid, such as sulfuric acid or hydrochloric acid, which facilitates the formation of the tetrahydropyran ring.
Industrial Production Methods: In an industrial setting, the production of (S)-2-Ethyltetrahydro-2H-pyran may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired enantiomer in high purity.
Análisis De Reacciones Químicas
Types of Reactions: (S)-2-Ethyltetrahydro-2H-pyran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of lactones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted tetrahydropyrans.
Aplicaciones Científicas De Investigación
(S)-2-Ethyltetrahydro-2H-pyran has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases where its specific stereochemistry plays a crucial role.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor and taste.
Mecanismo De Acción
The mechanism of action of (S)-2-Ethyltetrahydro-2H-pyran involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry allows it to fit into enzyme active sites or receptor binding pockets with high specificity. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. For example, the compound may inhibit the growth of certain microorganisms by interfering with their metabolic pathways.
Comparación Con Compuestos Similares
Tetrahydropyran: The parent compound without the ethyl group.
2-Methyltetrahydro-2H-pyran: A similar compound with a methyl group instead of an ethyl group.
2-Propyl-2H-tetrahydropyran: A compound with a propyl group at the same position.
Uniqueness: (S)-2-Ethyltetrahydro-2H-pyran is unique due to its specific stereochemistry and the presence of the ethyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The (S)-configuration can result in different interactions with biological targets, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
87561-47-5 |
|---|---|
Fórmula molecular |
C7H14O |
Peso molecular |
114.19 g/mol |
Nombre IUPAC |
(2S)-2-ethyloxane |
InChI |
InChI=1S/C7H14O/c1-2-7-5-3-4-6-8-7/h7H,2-6H2,1H3/t7-/m0/s1 |
Clave InChI |
IHTNRDIBNXBSIF-ZETCQYMHSA-N |
SMILES isomérico |
CC[C@H]1CCCCO1 |
SMILES canónico |
CCC1CCCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


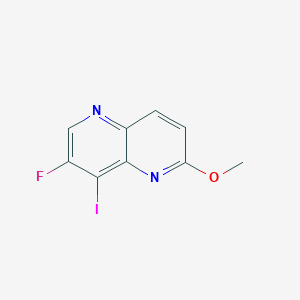
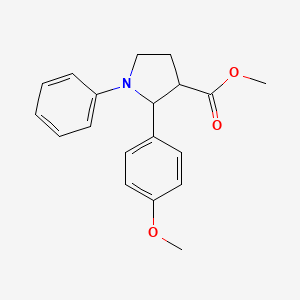
![cis-tert-Butyl hexahydro-2H-pyrrolo[3,4-f][1,4]oxazepine-7(3H)-carboxylate](/img/structure/B13091420.png)
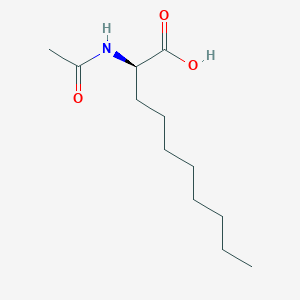
![2-Methyl-5-(trifluoromethyl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13091435.png)
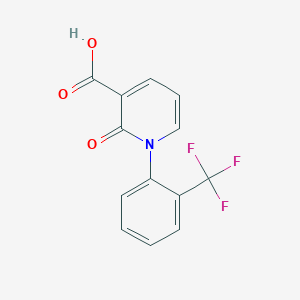
![4-Bromo-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B13091442.png)
![2-Butyl-4-chloro-5-[(2,4-dichlorophenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B13091447.png)
![trans-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-4-carboxylic acid](/img/structure/B13091458.png)
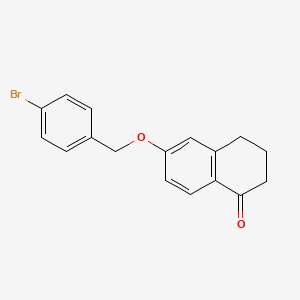
![4-(2-Chloro-6-(3-methoxyoxetan-3-yl)-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B13091470.png)
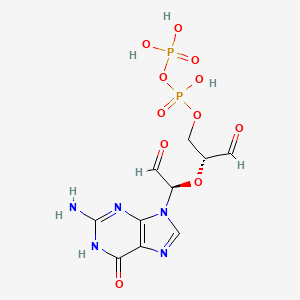
![[1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(1H)-one, 1,7-dimethyl-](/img/structure/B13091497.png)

